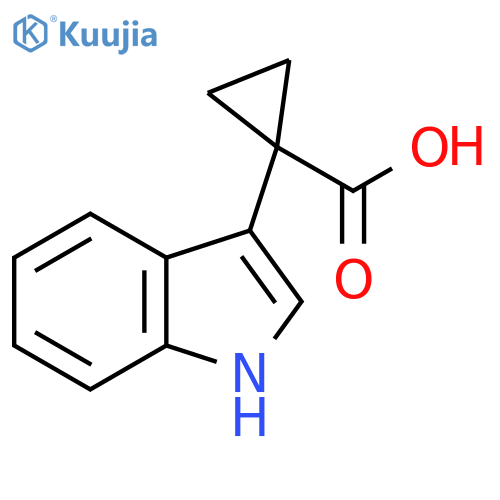Cas no 1368896-60-9 (1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid)

1368896-60-9 structure
商品名:1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 1-(1H-indol-3-yl)-
- SCHEMBL24812437
- EN300-1857765
- 1368896-60-9
-
- インチ: 1S/C12H11NO2/c14-11(15)12(5-6-12)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,14,15)
- InChIKey: UWIGTFNHRGPKSM-UHFFFAOYSA-N
- ほほえんだ: C1(C2C3=C(NC=2)C=CC=C3)(C(O)=O)CC1
計算された属性
- せいみつぶんしりょう: 201.078978594g/mol
- どういたいしつりょう: 201.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 53.1Ų
じっけんとくせい
- 密度みつど: 1.431±0.06 g/cm3(Predicted)
- ふってん: 455.1±28.0 °C(Predicted)
- 酸性度係数(pKa): 4.97±0.20(Predicted)
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857765-10.0g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 10g |
$5528.0 | 2023-06-02 | |
| Enamine | EN300-1857765-0.25g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 0.25g |
$637.0 | 2023-09-18 | |
| Enamine | EN300-1857765-1.0g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 1g |
$1286.0 | 2023-06-02 | |
| Enamine | EN300-1857765-5.0g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 5g |
$3728.0 | 2023-06-02 | |
| Enamine | EN300-1857765-10g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 10g |
$5528.0 | 2023-09-18 | |
| 1PlusChem | 1P01XIDI-5g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 5g |
$4670.00 | 2023-12-22 | |
| 1PlusChem | 1P01XIDI-10g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 10g |
$6895.00 | 2023-12-22 | |
| 1PlusChem | 1P01XIDI-500mg |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 500mg |
$1301.00 | 2023-12-22 | |
| Enamine | EN300-1857765-5g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 5g |
$3728.0 | 2023-09-18 | |
| Enamine | EN300-1857765-0.5g |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
1368896-60-9 | 95% | 0.5g |
$1002.0 | 2023-09-18 |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid 関連文献
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
1368896-60-9 (1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid) 関連製品
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量